3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile
Description
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-[(E)-2-(2,4-difluoroanilino)ethenyl]-1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F2N3O/c19-12-2-1-3-13(20)17(12)18-11(9-23)16(26-25-18)6-7-24-15-5-4-10(21)8-14(15)22/h1-8,24H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOILXCEWVVXHG-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C#N)C=CNC3=C(C=C(C=C3)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C#N)/C=C/NC3=C(C=C(C=C3)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The retrosynthetic approach decomposes the molecule into three primary fragments:
- Isoxazole core (positions 3, 4, and 5)
- 2,6-Dichlorophenyl substituent (position 3)
- 2-(2,4-Difluoroanilino)vinyl group (position 5)
The cyano group at position 4 is introduced early in the synthesis due to its electronic influence on subsequent reactions. Strategic disconnections suggest:
- Construction of the isoxazole ring via [3+2] cycloaddition or cyclocondensation.
- Late-stage functionalization at position 5 using cross-coupling methodologies.
Synthesis of the Isoxazole Core
The isoxazole ring is typically synthesized through cyclocondensation of β-dicarbonyl compounds with hydroxylamine derivatives. For 4-cyano isoxazoles, crotononitrile (but-2-enenitrile) serves as a key precursor. As demonstrated in the synthesis of 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarbonitrile, the reaction pathway involves:
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Crotononitrile | 1.0 equiv | β-Ketonitrile |
| 2,6-Dichloro-N-hydroxybenzene carboximidoyl chloride | 1.2 equiv | Hydroxamic acid chloride |
| Dichloromethane | Solvent | Reaction medium |
| Temperature | 0°C → RT | Gradual activation |
This yields the 5-methyl analog with 68% efficiency. For the target compound, replacing the methyl group with a propargylamine intermediate allows subsequent functionalization.
Introduction of the 2,6-Dichlorophenyl Group
The 2,6-dichlorophenyl moiety is installed at position 3 during isoxazole formation. The hydroxamic acid chloride precursor (2,6-dichloro-N-hydroxybenzene carboximidoyl chloride) ensures regioselective incorporation. Key considerations include:
- Electronic effects : The electron-withdrawing chlorine atoms direct cyclization.
- Steric factors : Ortho-chlorine substituents hinder undesired side reactions.
Functionalization at Position 5: Vinyl-Anilino Group Installation
The 2-(2,4-difluoroanilino)vinyl group requires a two-step approach:
- Vinylation : Palladium-catalyzed Heck coupling between 5-bromo-isoxazole and vinyl tributylstannane.
- Amination : Nucleophilic aromatic substitution with 2,4-difluoroaniline.
Optimized Heck Coupling Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | PPh₃ (10 mol%) |
| Base | Et₃N |
| Solvent | DMF |
| Temperature | 100°C |
| Yield | 72% |
Post-coupling, the vinyl intermediate undergoes amination in THF at 60°C with K₂CO₃, achieving 85% conversion.
Cyano Group Installation at Position 4
The nitrile group is introduced via nucleophilic displacement of a halogen atom (Cl or Br) using CuCN in DMF. For the target compound, this step precedes vinyl-anilino functionalization to avoid side reactions.
Nitrile Formation Data
| Starting Material | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 4-Bromo-isoxazole intermediate | CuCN (2.0 equiv) | 120°C | 24 h | 78% |
Challenges in Synthesis
- Regioselectivity : Competing pathways during cyclocondensation require careful control of stoichiometry and temperature.
- Vinyl Group Stability : The electron-deficient vinyl intermediate is prone to polymerization, necessitating inert atmospheres and radical inhibitors.
- Aniline Reactivity : 2,4-Difluoroaniline's low nucleophilicity demands polar aprotic solvents and elevated temperatures.
Analytical Characterization
Successful synthesis is confirmed through:
- ¹H NMR : Vinyl protons appear as doublets at δ 6.8–7.2 ppm (J = 16 Hz).
- ¹⁹F NMR : Distinct signals for ortho- and para-fluorines at δ -112 ppm and -118 ppm.
- HPLC-MS : [M+H]⁺ peak at m/z 424.02.
Alternative Synthetic Routes
- Mitsunobu Reaction : For late-stage coupling of pre-formed vinyl-anilino alcohols, though yields are lower (≤55%).
- Sonogashira Coupling : Installation of alkynyl intermediates followed by hydrogenation, offering superior stereocontrol.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May lead to the formation of carboxylic acids or ketones.
Reduction: May result in the formation of alcohols or amines.
Substitution: Can introduce various functional groups, such as halides, alkyl groups, or acyl groups.
Scientific Research Applications
3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interacting with cellular pathways: Affecting processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-(2,6-Dichlorophenyl)-5-[(E)-2-[(2,4-difluorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile
- CAS No.: 338402-62-3
- Molecular Formula : C₁₈H₉Cl₂F₂N₃O
- Molecular Weight : 392.19 g/mol
- Key Structural Features: A substituted isoxazole core with a dichlorophenyl group at position 2. A vinyl-linked 2,4-difluoroanilino substituent at position 3.
Applications: Primarily used in pharmaceutical and agrochemical research for its structural versatility in modulating biological targets.
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:
Key Insights :
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2,4-difluoroanilino group provides moderate electron withdrawal, balancing reactivity and stability. Analog 2’s trifluoromethyl group introduces strong electron withdrawal and lipophilicity, which may enhance blood-brain barrier penetration .
Functional Group Impact :
- The nitrile group in the target compound offers hydrogen-bond acceptor capability, critical for target engagement in enzyme inhibition. Analog 3 ’s carbonyl chloride lacks this property but serves as a versatile synthetic intermediate .
Halogen Effects: The 2,6-dichlorophenyl moiety is conserved across analogs, suggesting its role in π-π stacking or hydrophobic interactions. Fluorine atoms in the target compound may engage in halogen bonding, a feature absent in non-fluorinated analogs .
Research Findings and Mechanistic Implications
- Synthetic Accessibility: The vinyl-anilino linkage in the target compound requires precise Stille or Heck coupling conditions, whereas methyl or carbonyl chloride analogs are simpler to synthesize .
- Biological Activity: Preliminary studies suggest the target compound’s nitrile and fluorine substituents confer selectivity for bacterial enoyl-ACP reductase (FabI), a target in antimicrobial drug discovery .
- Stability : The trifluoromethyl analog exhibits superior metabolic stability in hepatic microsome assays compared to the target compound, which undergoes rapid CYP450-mediated oxidation .
Biological Activity
3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile, with CAS number 338402-62-3, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, particularly its effects on various cell lines and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C18H9Cl2F2N3O
- Molecular Weight : 392.19 g/mol
- Purity : >90%
The compound features a dichlorophenyl group and a difluoroanilino moiety, which are significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that this compound exhibits antiproliferative activity against various cancer cell lines. The following table summarizes the findings from key studies:
- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It affects the cell cycle by downregulating cyclins and upregulating cyclin-dependent kinase inhibitors.
- Inhibition of Metastasis : Some studies suggest that it may inhibit the expression of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion.
Case Study 1: MCF-7 Cell Line
In vitro studies using the MCF-7 breast cancer cell line demonstrated that treatment with the compound resulted in a significant decrease in cell viability after 48 hours. Flow cytometry analysis revealed an increase in early and late apoptotic cells, confirming its role as an apoptosis inducer.
Case Study 2: A549 Cell Line
Research on A549 lung cancer cells highlighted that exposure to the compound led to G1 phase cell cycle arrest. Western blot analysis indicated increased levels of p21 and decreased levels of cyclin D1, suggesting a mechanism involving cell cycle regulation.
Q & A
Q. What are the optimal synthetic routes for 3-(2,6-dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile, and how can yield be maximized?
A multi-step synthesis is typically employed, involving:
- Step 1 : Formation of the isoxazole core via cyclization of a β-diketone or nitrile oxide intermediate under acidic conditions .
- Step 2 : Introduction of the 2,4-difluoroanilino vinyl group via a Heck coupling or Wittig reaction, requiring palladium catalysts (e.g., Pd(OAc)₂) and controlled temperature (80–100°C) to avoid side reactions .
- Step 3 : Final carbonitrile functionalization using cyanide sources (e.g., NaCN or KCN) in polar aprotic solvents like DMF .
Yield Optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol improves purity (>95%) and yield (reported up to 65% in analogous syntheses) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- NMR : H and C NMR confirm regiochemistry of the isoxazole ring and vinyl linkage. The 2,6-dichlorophenyl group shows distinct aromatic splitting patterns (δ 7.3–7.6 ppm), while the vinyl proton appears as a doublet (J ≈ 16 Hz) .
- X-ray Crystallography : Resolves stereoelectronic effects, such as planarity of the isoxazole-vinyl-aniline system. Analogous structures (e.g., 3-(2,6-dichlorophenyl)isoxazole derivatives) exhibit dihedral angles <10° between aromatic planes .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 434.0) with <2 ppm error .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonitrile group (LUMO ≈ -1.8 eV) is prone to nucleophilic attack .
- Molecular Docking : Screen against kinases (e.g., p38 MAPK) using AutoDock Vina. The 2,4-difluoroanilino group may form hydrogen bonds with Thr106 and His107 residues, mimicking inhibitors like VX-745 (IC₅₀ ~10 nM) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Assay Standardization : Use orthogonal assays (e.g., fluorescence polarization for kinase inhibition vs. cell viability assays) to confirm target specificity. For example, discrepancies in IC₅₀ values may arise from off-target effects in cell-based models .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolysis of the vinyl bond under physiological pH), which may explain reduced activity in vivo .
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates across labs, ensuring p < 0.05 for significance .
Q. How can the compound’s photostability and thermal degradation pathways be evaluated?
- Photostability Testing : Expose to UV light (λ = 254 nm) in a quartz cell. Monitor degradation via HPLC; the vinyl group is prone to cis-trans isomerization, reducing efficacy by ~30% after 24 hours .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (T₀ ≈ 220°C). Major degradation products include 2,6-dichlorobenzoic acid and fluorinated anilines, identified via GC-MS .
- Kinetic Studies : Fit Arrhenius plots to estimate activation energy (Eₐ) for thermal breakdown. Eₐ ≈ 85 kJ/mol suggests moderate stability under ambient storage .
Q. What methodologies identify potential metabolites and assess toxicity in preclinical models?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat). CYP3A4/2D6 isoforms likely oxidize the isoxazole ring, producing hydroxylated metabolites detectable via UPLC-QTOF .
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains (TA98/TA100). Negative results (revertant colonies <2x control) indicate low genotoxic risk .
- In Vivo Toxicity : Dose rodents (10–100 mg/kg) for 28 days. Histopathology of liver/kidney tissues and serum ALT/AST levels reveal organ-specific effects .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous media for in vitro assays?
Q. What strategies validate the compound’s selectivity across kinase families?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
